molecular formula C15H16N4S B3945204 N-allyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine

N-allyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine

Cat. No. B3945204
M. Wt: 284.4 g/mol
InChI Key: CYOLVAZEKGUWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine, also known as ADTA, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. ADTA is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-allyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine is complex and not fully understood. However, it is known that the molecule binds to a variety of different proteins and enzymes within cells, altering their activity and leading to changes in cellular processes. Some of the proteins that this compound has been shown to interact with include histone deacetylases, which are involved in gene expression, and tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the promotion of neuronal survival. These effects are thought to be due to the molecule's ability to interact with specific proteins and enzymes within cells, altering their activity and leading to changes in cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine in lab experiments is its fluorescent properties, which allow researchers to track the molecule's movement and interactions within cells. Additionally, this compound has been shown to be highly selective in its binding to certain proteins, making it a useful tool for studying specific biological processes. However, there are also limitations to using this compound, including its relatively high cost and the need for specialized equipment to detect its fluorescence.

Future Directions

There are many potential future directions for research involving N-allyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine. One area of interest is in the development of new cancer treatments, as this compound has been shown to be effective at inhibiting the growth of cancer cells. Additionally, there is potential for this compound to be used in the development of new anti-inflammatory drugs, as well as in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in scientific research.

Scientific Research Applications

N-allyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. One of the primary ways that this compound is used is as a fluorescent probe, which allows researchers to track the molecule's movement and interactions within cells. This has been particularly useful in studying the mechanisms of cancer and inflammation, as this compound has been shown to selectively bind to certain proteins that are involved in these processes.

properties

IUPAC Name

4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-prop-2-enyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-4-6-16-15-18-12(9-20-15)14-11(3)17-13-8-10(2)5-7-19(13)14/h4-5,7-9H,1,6H2,2-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOLVAZEKGUWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-allyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
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N-allyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
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N-allyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
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N-allyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
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N-allyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
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N-allyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine

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